molecular formula C7H5BBrF3O3 B1524846 2-Bromo-4-(trifluoromethoxy)phenylboronic acid CAS No. 959997-86-5

2-Bromo-4-(trifluoromethoxy)phenylboronic acid

Cat. No. B1524846
M. Wt: 284.82 g/mol
InChI Key: WRAOUQSLNOJJFK-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)phenylboronic acid, also known as BTFPB, is a boronic acid derivative that has gained attention in both scientific research and industrial applications. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is represented by the linear formula CF3OC6H4B(OH)2 . The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H . The molecular weight of this compound is 284.83 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid include a melting point of 123-127 °C . The compound is solid at room temperature . The compound is also known to form varying amounts of anhydride .

Scientific Research Applications

Catalyst in Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid, a close derivative of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid, has been demonstrated to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst plays a crucial role in facilitating α-dipeptide synthesis. The specific ortho-substituent of the boronic acid is instrumental in preventing the coordination of amines to the boron atom of the active species, which accelerates the amidation process (Wang, Lu, & Ishihara, 2018).

Intermediate in Aryne Chemistry

1-Bromo-4-(trifluoromethoxy)benzene, closely related to the compound of interest, serves as a precursor in aryne chemistry. When treated with lithium diisopropylamide, it generates intermediates that can be converted to various useful derivatives, such as 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. These intermediates and their derivatives find applications in various chemical synthesis processes, including [4+2] cycloadditions and energy transfer reactions (Schlosser & Castagnetti, 2001).

Antimicrobial Properties

(Trifluoromethoxy)Phenylboronic acids, including isomers of the compound , have been investigated for their physicochemical, structural, antimicrobial, and spectroscopic properties. Studies suggest potential interactions of these compounds with bacterial enzymes, such as LeuRS of Escherichia coli, indicating potential applications in antibacterial treatments (Adamczyk-Woźniak et al., 2021).

Photoluminescence and Material Science

The compound and its derivatives have been utilized in the synthesis of polymeric materials with desirable properties such as high molecular weights, superb thermal stability, and excellent processability. These materials demonstrate significant potential in photoluminescence applications, indicating their utility in the development of advanced materials for optical and electronic applications (Neilson, Budy, Ballato, & Smith, 2007).

Safety And Hazards

2-Bromo-4-(trifluoromethoxy)phenylboronic acid may cause serious eye irritation, respiratory irritation, and skin irritation. It is also harmful if swallowed .

properties

IUPAC Name

[2-bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAOUQSLNOJJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716577
Record name [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethoxy)phenylboronic acid

CAS RN

959997-86-5
Record name [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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